methyl (4Z)-4-(2,3-dimethoxybenzylidene)-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of METHYL (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves several steps. The synthetic route typically includes the condensation of 2,3-dimethoxybenzaldehyde with a suitable pyrrole derivative under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
METHYL (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrrole derivatives and methoxy-substituted aromatic compounds. Compared to these, METHYL (4Z)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications .
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-1-(2-methoxyethyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C19H23NO6/c1-12-16(19(22)26-5)14(18(21)20(12)9-10-23-2)11-13-7-6-8-15(24-3)17(13)25-4/h6-8,11H,9-10H2,1-5H3/b14-11- |
InChI Key |
HBNBYZKVCPLAPD-KAMYIIQDSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=C(C(=CC=C2)OC)OC)/C(=O)N1CCOC)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=C(C(=CC=C2)OC)OC)C(=O)N1CCOC)C(=O)OC |
Origin of Product |
United States |
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